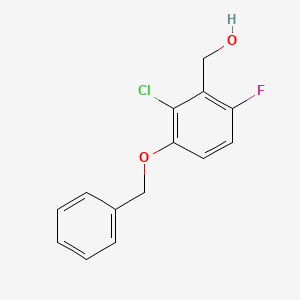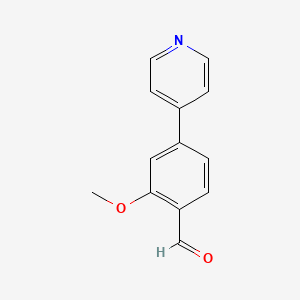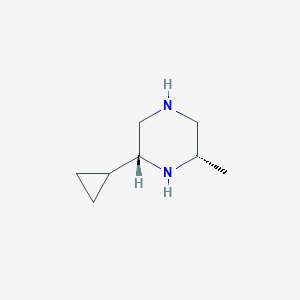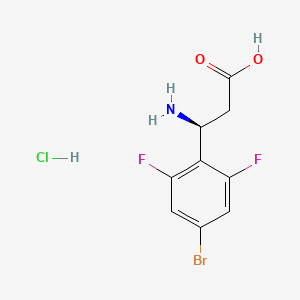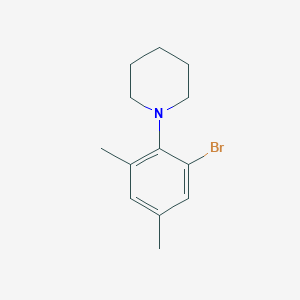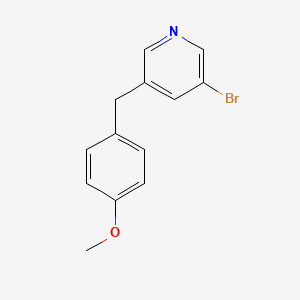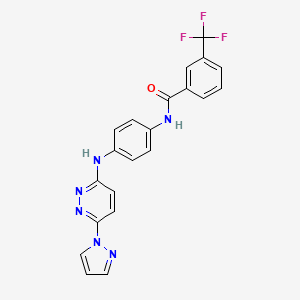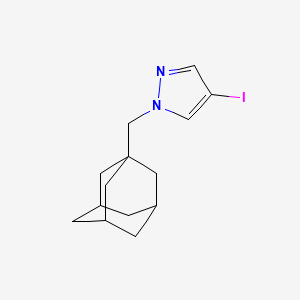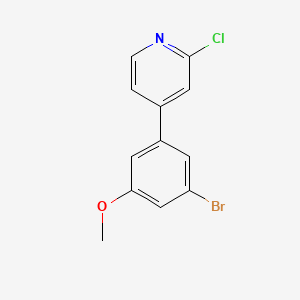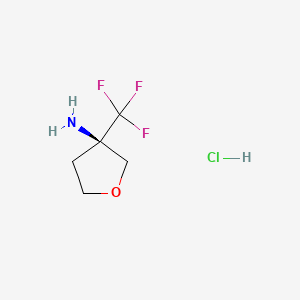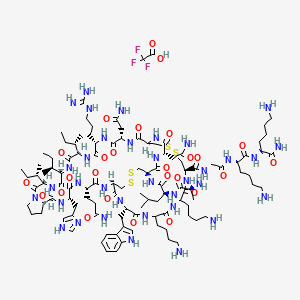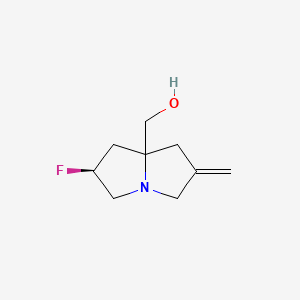
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom and a methylene group attached to a tetrahydropyrrolizin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by the introduction of the methylene group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its fluorinated structure can serve as a probe for investigating biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The methylene group may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone: Shares a similar ring structure but lacks the fluorine and methylene groups.
5-Hydroxy-2(5H)-furanone: Contains a hydroxyl group instead of a methylene group.
Uniqueness
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is unique due to the presence of both a fluorine atom and a methylene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H14FNO |
|---|---|
Peso molecular |
171.21 g/mol |
Nombre IUPAC |
[(2S)-2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2/t8-,9?/m0/s1 |
Clave InChI |
ZCIMMTFIXZGRTK-IENPIDJESA-N |
SMILES isomérico |
C=C1CC2(C[C@@H](CN2C1)F)CO |
SMILES canónico |
C=C1CC2(CC(CN2C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



